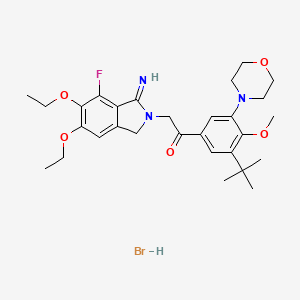

Atopaxar Hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMBLVOFOAGGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BrFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915664 | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474550-69-1, 943239-67-6 | |

| Record name | Atopaxar hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOPAXAR HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atopaxar Hydrobromide: A Technical Guide to a Reversible PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar Hydrobromide (E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Developed by Eisai Co., Ltd., Atopaxar was investigated as an antiplatelet agent for the prevention of thrombotic events in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).[3][4] This technical guide provides a comprehensive overview of Atopaxar's core pharmacology, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction: The Role of PAR-1 in Thrombosis

Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of arterial thrombosis.[4] It exerts its effects primarily through the activation of PARs, a family of G protein-coupled receptors (GPCRs).[2] In humans, PAR-1 and PAR-4 are the main thrombin receptors on platelets.[2] PAR-1 is activated by lower concentrations of thrombin and is responsible for the initial, rapid phase of platelet activation.[2]

The activation of PAR-1 by thrombin is a unique proteolytic process. Thrombin cleaves the N-terminal extracellular domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling.[2] This signaling cascade leads to platelet shape change, granule secretion, and aggregation, culminating in thrombus formation.

Atopaxar, as a competitive antagonist, binds to the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[5] This targeted inhibition of a key platelet activation pathway made Atopaxar a promising candidate for antithrombotic therapy.

Atopaxar Hydrobromide: Chemical and Pharmacological Properties

Atopaxar is a small molecule with the chemical name 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2yl) ethanone hydrobromide.[5]

| Property | Value | Source |

| Molecular Formula | C29H38FN3O5 · HBr | [5] |

| Molecular Weight | 608.54 g/mol | [5] |

| Mechanism of Action | Reversible, competitive antagonist of PAR-1 | [1][4] |

| IC50 (haTRAP binding) | 19 nM | [6] |

| IC50 (DrugBank) | 32 nM | N/A |

| Ki | Not explicitly reported, but expected to be in the low nanomolar range based on IC50 and competitive nature. | N/A |

| Pharmacokinetics | Fast onset of action (~3.5 hours), long half-life (~23 hours) | [5] |

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade, primarily through the coupling to heterotrimeric G proteins Gq, G12/13, and Gi. The diagram below illustrates the key signaling events following PAR-1 activation and the point of inhibition by Atopaxar.

Caption: PAR-1 signaling pathway in platelets and inhibition by Atopaxar.

Quantitative Data from Clinical Trials

Atopaxar was evaluated in Phase II clinical trials, most notably the LANCELOT-CAD (stable coronary artery disease) and LANCELOT-ACS (acute coronary syndrome) studies.[7]

Platelet Inhibition (LANCELOT-CAD)

| Atopaxar Daily Dose | Mean Inhibition of TRAP-Induced Platelet Aggregation |

| 50 mg | ~50% |

| 100 mg | >90% |

| 200 mg | >90% |

Source: Data derived from findings reported in the LANCELOT-CAD trial.[5]

Bleeding Events (LANCELOT-CAD)

| Treatment Group | CURE Bleeding Criteria (Any Bleeding) | TIMI Bleeding Criteria (Any Bleeding) |

| Placebo | 0.6% | 6.8% |

| Atopaxar (all doses) | 3.9% | 10.3% |

| Atopaxar 50 mg | 3.9% | 9.9% |

| Atopaxar 100 mg | 1.7% | 8.1% |

| Atopaxar 200 mg | 5.9% | 12.9% |

Source: Wiviott SD, et al. Circulation. 2011.[7]

Experimental Protocols

Detailed experimental protocols for the characterization of Atopaxar are proprietary to the developing pharmaceutical company. However, based on standard methodologies for evaluating PAR-1 antagonists, the following outlines the likely procedures employed.

Radioligand Competition Binding Assay (for IC50/Ki Determination)

This assay is used to determine the binding affinity of Atopaxar for the PAR-1 receptor.

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Human platelet membranes, rich in PAR-1 receptors, are isolated and purified.

-

Incubation: A fixed concentration of a radiolabeled PAR-1 agonist (e.g., [³H]-TRAP) is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled Atopaxar.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of Atopaxar. The IC50 value (the concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

TRAP-Induced Platelet Aggregation Assay

This functional assay measures the ability of Atopaxar to inhibit platelet aggregation induced by a PAR-1 agonist.

Caption: Workflow for a TRAP-induced platelet aggregation assay.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected in an anticoagulant.

-

Incubation: PRP samples are pre-incubated with various concentrations of Atopaxar or a vehicle control for a specified period.

-

Aggregation Induction: Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP-6).

-

Measurement: The change in light transmission through the PRP sample is continuously monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Atopaxar is calculated by comparing the aggregation in the presence of the drug to that of the vehicle control.

In Vivo Bleeding Time Assessment (Guinea Pig Model)

This preclinical assay evaluates the effect of Atopaxar on hemostasis.

Methodology:

-

Animal Model: Guinea pigs are often used for preclinical thrombosis and hemostasis studies.

-

Drug Administration: Atopaxar is administered orally to the animals at various doses.

-

Bleeding Induction: After a specified time for drug absorption, a standardized incision is made, typically on the ear or a toe pad.

-

Measurement: The time taken for the bleeding to stop is recorded. This is often done by gently blotting the blood at regular intervals without disturbing the forming clot.

-

Data Analysis: The bleeding times of Atopaxar-treated animals are compared to those of vehicle-treated controls. Preclinical studies with Atopaxar showed that it did not significantly prolong bleeding time in guinea pigs, even at high doses.[8]

Clinical Development and Future Directions

Phase II trials of Atopaxar demonstrated its potent antiplatelet effects.[7] However, the development of Atopaxar did not proceed to Phase III trials. Concerns were raised regarding dose-dependent increases in liver enzymes and QTc interval prolongation observed at higher doses.[4] While Atopaxar itself is not being pursued for clinical use, the extensive research into its mechanism and effects has provided valuable insights into the therapeutic potential and challenges of PAR-1 antagonism. The experience with Atopaxar and other PAR-1 antagonists continues to inform the development of novel antiplatelet therapies with improved safety profiles.

Conclusion

Atopaxar Hydrobromide is a well-characterized, reversible PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Its development provided a significant body of data on the pharmacology and clinical effects of targeting the PAR-1 pathway. While its clinical progression was halted, the knowledge gained from the Atopaxar program remains a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug discovery. This technical guide has summarized the core knowledge of Atopaxar's PAR-1 antagonism, providing a foundation for further scientific inquiry in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Portico [access.portico.org]

- 3. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

Atopaxar Hydrobromide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (formerly E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases.[3] By competitively inhibiting the binding of the tethered ligand exposed by thrombin cleavage, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to Atopaxar Hydrobromide.

Chemical Structure and Physicochemical Properties

Atopaxar Hydrobromide is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide.[3] It is a small molecule with a molecular weight of 608.54 g/mol .[3]

Table 1: Physicochemical Properties of Atopaxar Hydrobromide

| Property | Value | Source |

| IUPAC Name | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | [3] |

| Molecular Formula | C₂₉H₃₉BrFN₃O₅ | [4] |

| Molecular Weight | 608.55 g/mol | [4] |

| CAS Number | 474550-69-1 | [4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [4][5] |

Pharmacological Properties

Atopaxar is characterized by its rapid onset of action and a relatively long half-life, making it suitable for once-daily oral administration. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is eliminated mainly through feces.[3]

Table 2: Pharmacokinetic Properties of Atopaxar

| Parameter | Value | Source |

| Mechanism of Action | Competitive and reversible PAR-1 antagonist | [1] |

| Onset of Action | ~3.5 hours | [1][3] |

| Half-life (t½) | 23 hours | [1][3] |

| Metabolism | Hepatic (CYP3A4) | [3] |

| Route of Elimination | Feces | [3] |

Table 3: Pharmacodynamic Properties of Atopaxar

| Parameter | Value | Source |

| IC₅₀ (TRAP-mediated platelet aggregation) | 64 nM | [3] |

| IC₅₀ (haTRAP binding to PAR-1) | 19 nM | [1] |

| Platelet Aggregation Inhibition (100-200 mg doses) | 91-95% (TRAP-induced) | [2] |

Mechanism of Action and Signaling Pathway

Thrombin, a serine protease, activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating intracellular signaling. This signaling cascade, primarily through Gq and G₁₂/₁₃ proteins, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.

Atopaxar acts as a competitive antagonist at the tethered ligand-binding site on PAR-1, thereby preventing receptor activation by thrombin.[3]

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Thrombin Receptor-Activating Peptide [TRAP]-Induced)

This assay evaluates the ability of Atopaxar to inhibit platelet aggregation induced by a specific PAR-1 agonist.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.

-

The sample is incubated with varying concentrations of Atopaxar or a vehicle control.

-

Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide-6 (TRAP-6).

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

The IC₅₀ value, the concentration of Atopaxar required to inhibit 50% of the maximal aggregation response, is then calculated.[3]

-

In Vivo Bleeding Time Assay (Animal Model)

This assay assesses the effect of Atopaxar on hemostasis in an animal model.

Methodology (Guinea Pig Model):

-

Animal Preparation: Guinea pigs are anesthetized.

-

Drug Administration: Atopaxar is administered orally at various doses.

-

Bleeding Induction: A standardized incision is made, for example, by transecting the tip of the tail.

-

Measurement: The time from the incision until the cessation of bleeding is recorded. The tail is often immersed in saline at 37°C to prevent clot formation at the skin surface and allow for more accurate measurement of bleeding time.

-

Endpoint: The primary endpoint is the bleeding time in seconds or minutes. Studies have shown that Atopaxar does not significantly prolong bleeding time in guinea pigs, even at high doses.[1]

In Vivo Arterial Thrombosis Model (Rat Balloon Injury)

This model is used to evaluate the effect of Atopaxar on neointimal hyperplasia, a key process in restenosis following vascular injury.

Methodology:

-

Surgical Procedure:

-

Male Sprague-Dawley rats are anesthetized.

-

The common carotid artery is exposed, and a balloon catheter is inserted.

-

The balloon is inflated and passed through the artery to denude the endothelium and cause injury.

-

-

Drug Administration: Atopaxar is administered orally for a specified period following the injury.

-

Tissue Harvesting and Analysis:

-

After the treatment period (typically 2-4 weeks), the carotid arteries are perfusion-fixed and harvested.

-

The arteries are sectioned and stained (e.g., with hematoxylin and eosin or elastin stain).

-

Computer-interfaced microscopy is used to measure the neointimal area, medial area, and the intima-to-media ratio.

-

A reduction in the neointimal area in the Atopaxar-treated group compared to the control group indicates an inhibitory effect on neointimal hyperplasia.

-

Clinical Development and Key Findings

Atopaxar has undergone Phase II clinical trials, primarily the LANCELOT-ACS and LANCELOT-CAD studies, to evaluate its safety and efficacy in patients with acute coronary syndromes and stable coronary artery disease, respectively.

Caption: Generalized workflow of the LANCELOT Phase II clinical trials.

Table 4: Key Outcomes from the LANCELOT-ACS Trial

| Outcome | Atopaxar (Combined Doses) | Placebo | p-value |

| CURE Major or Minor Bleeding | 3.08% | 2.17% | 0.63 |

| CURE Major Bleeding | 1.8% | 0% | 0.12 |

| Cardiovascular Death, MI, Stroke, or Recurrent Ischemia | 8.03% | 7.75% | 0.93 |

| Cardiovascular Death, MI, or Stroke | 3.25% | 5.63% | 0.20 |

| Holter-detected Ischemia at 48 hours (Relative Risk) | 0.67 | 1.00 | 0.02 |

Table 5: Key Outcomes from the LANCELOT-CAD Trial

| Outcome | Atopaxar (Combined Doses) | Placebo | p-value |

| CURE Bleeding (Relative Risk) | 6.82 | 1.00 | 0.03 |

| TIMI Bleeding | 10.3% | 6.8% | 0.17 |

| Major Adverse Cardiac Events (MACE) | Numerically lower | - | Not statistically significant |

The LANCELOT trials demonstrated that while Atopaxar effectively inhibits platelet aggregation, it is associated with an increased risk of minor bleeding.[6] A significant reduction in early ischemia was observed in the ACS population.[6] However, dose-dependent elevations in liver transaminases and QTc prolongation were also noted.[6]

Conclusion

Atopaxar Hydrobromide is a potent and selective PAR-1 antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its antithrombotic and anti-inflammatory potential. Phase II clinical trials have provided valuable insights into its safety and efficacy profile, highlighting its potent antiplatelet effects and a potential benefit in reducing ischemic events, alongside a noted increase in minor bleeding and dose-dependent side effects. Further larger-scale clinical trials would be necessary to fully establish the clinical utility of Atopaxar in the management of atherothrombotic diseases. It is important to note that Atopaxar is not approved for clinical use.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ovid.com [ovid.com]

- 3. Atopaxar Hydrobromide | C29H39BrFN3O5 | CID 22929978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]

Atopaxar Hydrobromide: A Technical Guide to Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (formerly known as E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets. By selectively inhibiting PAR-1, Atopaxar modulates thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases. This technical guide provides an in-depth overview of the receptor binding affinity of Atopaxar Hydrobromide, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action through signaling pathways and experimental workflows.

Core Mechanism of Action

Atopaxar exerts its antiplatelet effect by competitively binding to the PAR-1 receptor at or near the tethered ligand binding site. Thrombin, a serine protease, normally activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. Atopaxar prevents this activation, thereby inhibiting downstream signaling cascades that lead to platelet activation and aggregation.

Quantitative Receptor Binding and Functional Data

The binding affinity and functional inhibitory activity of Atopaxar have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for Atopaxar Hydrobromide.

Table 1: Atopaxar Receptor Binding Affinity

| Target | Ligand | Assay Type | Source | IC50 (nM) | Ki (nM) |

| PAR-1 | [3H]haTRAP | Radioligand Binding | Human Platelet Membranes | 19[1] | Not Reported |

Table 2: Atopaxar Functional Inhibitory Activity

| Assay | Agonist | Source | IC50 (nM) |

| Platelet Aggregation | Thrombin | Human Platelets | 64 |

| Platelet Aggregation | TRAP | Human Platelets | 31 |

| Smooth Muscle Cell Proliferation | Thrombin (0.3 U/mL) | Human | 28 |

| Smooth Muscle Cell Proliferation | Thrombin (3 U/mL) | Human | 79 |

Table 3: Atopaxar Off-Target Activity

| Target | Pathway | Assay Type | Source | EC50 (µM) | IC50 (µM) |

| JAK1 | JAK-STAT | In vitro kinase assay | A549 cells | 5.90 | Not Reported |

| JAK2 | JAK-STAT | In vitro kinase assay | A549 cells | Not Reported | Not Reported |

| A549 cell viability | --- | Cell-based assay | A549 cells | Not Reported | 7.02 |

Experimental Protocols

Radioligand Binding Assay for PAR-1

This protocol describes a competitive radioligand binding assay to determine the affinity of Atopaxar for the PAR-1 receptor using human platelet membranes.

Materials:

-

Human platelet membranes (prepared from healthy donor blood)

-

[3H]haTRAP (tritiated high-affinity thrombin receptor-activating peptide) as the radioligand

-

Atopaxar Hydrobromide (test compound)

-

Unlabeled haTRAP (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare human platelet membranes by standard centrifugation and lysis procedures. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled haTRAP (at a high concentration, e.g., 1 µM), 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

-

Competitive Binding: 50 µL of Atopaxar solution (at various concentrations), 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Atopaxar concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure for assessing the inhibitory effect of Atopaxar on platelet aggregation induced by a PAR-1 agonist using light transmission aggregometry (LTA).[2][3][4][5]

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Thrombin Receptor-Activating Peptide (TRAP) as the agonist

-

Atopaxar Hydrobromide (test compound)

-

Saline (vehicle control)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

-

Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add the vehicle (saline) or Atopaxar at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Add the PAR-1 agonist (TRAP) to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Plot the percentage of inhibition of aggregation against the logarithm of the Atopaxar concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

PAR-1 Signaling Pathway

Activation of PAR-1 by thrombin initiates a cascade of intracellular events primarily through the coupling to Gq and G12/13 proteins. The diagram below illustrates the key signaling pathways.

Caption: PAR-1 signaling cascade leading to platelet activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of Atopaxar using a radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Platelet Aggregation Assay

This diagram outlines the workflow for assessing the inhibitory effect of Atopaxar on platelet aggregation.

Caption: Workflow for a light transmission aggregometry assay.

Conclusion

Atopaxar Hydrobromide is a selective and potent antagonist of the PAR-1 receptor, demonstrating significant inhibitory effects on platelet activation and aggregation in vitro. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on novel antiplatelet therapies. Further investigation into its selectivity profile and in vivo efficacy will continue to delineate the full therapeutic potential of Atopaxar.

References

- 1. Portico [access.portico.org]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Atopaxar Hydrobromide: A Technical Guide to its Selectivity for Protease-Activated Receptor-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of atopaxar hydrobromide for its primary target, Protease-Activated Receptor-1 (PAR-1), over other proteases. Atopaxar (formerly known as E5555) is an orally active, reversible, and selective antagonist of PAR-1, a key receptor in thrombin-mediated platelet activation.[1][2] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Quantitative Selectivity Profile of Atopaxar

Atopaxar demonstrates a high affinity for PAR-1, as evidenced by its low nanomolar inhibitory concentrations in various in vitro assays. The following tables summarize the available quantitative data on the potency and selectivity of atopaxar.

Table 1: Potency of Atopaxar against PAR-1

| Assay Type | Ligand/Agonist | Preparation | IC50 (µM) |

| Radioligand Binding | [3H]haTRAP | Human Platelet Membranes | 0.019 |

| Platelet Aggregation | Thrombin | Human Platelets | 0.064 |

| Platelet Aggregation | TRAP | Human Platelets | 0.031 |

haTRAP: high-affinity thrombin receptor-activating peptide; TRAP: thrombin receptor-activating peptide.

Table 2: Selectivity of Atopaxar against Other Platelet Agonists and Growth Factors

| Agonist | Assay Type | Preparation | Effect of Atopaxar |

| ADP | Platelet Aggregation | Human Platelets | No effect |

| Collagen | Platelet Aggregation | Human Platelets | No effect |

| PAR-4 Agonist Peptide | Platelet Aggregation | Human Platelets | No effect |

| Basic Fibroblast Growth Factor (bFGF) | Smooth Muscle Cell Proliferation | Rat Aortic Smooth Muscle Cells | No inhibition up to 1µM |

| Platelet-Derived Growth Factor (PDGF) | Smooth Muscle Cell Proliferation | Rat Aortic Smooth Muscle Cells | No inhibition up to 1µM |

The data indicates that atopaxar is highly selective for the PAR-1 mediated pathway of platelet activation. It effectively inhibits platelet aggregation stimulated by thrombin and the PAR-1 activating peptide (TRAP), but does not interfere with platelet aggregation induced by other significant agonists such as ADP and collagen. Furthermore, its lack of effect on PAR-4-mediated platelet aggregation underscores its selectivity within the protease-activated receptor family. The selectivity is further highlighted by its inability to inhibit smooth muscle cell proliferation induced by key growth factors, suggesting a focused mechanism of action.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the potency and selectivity of atopaxar.

Radioligand Binding Assay for PAR-1 Affinity

This assay quantifies the binding affinity of atopaxar to the PAR-1 receptor.

Objective: To determine the concentration of atopaxar required to inhibit 50% of the binding of a radiolabeled PAR-1 agonist ([3H]haTRAP) to human platelet membranes.

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared and isolated.

-

Incubation: A fixed concentration of [3H]haTRAP is incubated with the platelet membrane preparation in the presence of varying concentrations of atopaxar.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The radioactivity of the membrane-bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of atopaxar that inhibits 50% of the specific binding of [3H]haTRAP is calculated to determine the IC50 value.

Platelet Aggregation Assay

This functional assay measures the effect of atopaxar on platelet aggregation induced by various agonists.

Objective: To assess the inhibitory effect of atopaxar on platelet aggregation stimulated by PAR-1 agonists (thrombin, TRAP) and other platelet activators (ADP, collagen, PAR-4 agonist).

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Human blood is collected, and PRP is prepared by centrifugation.

-

Incubation: PRP is pre-incubated with varying concentrations of atopaxar or a vehicle control.

-

Agonist Addition: A specific agonist (thrombin, TRAP, ADP, collagen, or a PAR-4 activating peptide) is added to the PRP to induce platelet aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.

-

Data Analysis: The percentage of inhibition of platelet aggregation at each atopaxar concentration is calculated relative to the control, and the IC50 value is determined for the PAR-1 agonists.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PAR-1 signaling pathway and the experimental workflow for assessing atopaxar's selectivity.

Caption: PAR-1 Signaling Pathway and Atopaxar's Mechanism of Action.

Caption: Experimental Workflow for Atopaxar Selectivity Profiling.

Conclusion

The available preclinical data strongly support the classification of atopaxar hydrobromide as a potent and selective antagonist of the PAR-1 receptor. Its inhibitory activity is concentrated on the thrombin-PAR-1 signaling axis, with minimal to no effect on other key pathways involved in platelet aggregation and cellular proliferation. This high degree of selectivity is a critical attribute for a therapeutic agent, as it suggests a lower potential for off-target effects. While the clinical development of atopaxar was discontinued, the data on its selectivity profile remain a valuable reference for the ongoing research and development of novel antiplatelet therapies targeting the PAR-1 receptor.

References

In Vitro Characterization of Atopaxar Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively inhibiting PAR-1, Atopaxar interferes with thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of Atopaxar, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and illustrating the associated signaling pathways and experimental workflows.

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation following the rupture of an atherosclerotic plaque.[3] Thrombin exerts its effects on platelets primarily through the activation of G protein-coupled PARs, with PAR-1 being the main receptor responsible for thrombin-induced platelet aggregation.[4][5] Atopaxar selectively targets the G-protein-coupled PAR-1 receptor, binding at or near the tethered ligand binding site, thereby preventing receptor activation by thrombin.[3][6] This targeted mechanism of action makes Atopaxar a subject of significant interest for antiplatelet therapy.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions as a competitive and reversible antagonist of the PAR-1 receptor.[1][7] In its resting state, the N-terminal domain of the PAR-1 receptor masks a tethered ligand. Upon cleavage by thrombin, this tethered ligand is exposed and binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular G-protein signaling. Atopaxar binds to the PAR-1 receptor and prevents this interaction, thus inhibiting downstream signaling cascades that lead to platelet activation and aggregation.[8]

Quantitative In Vitro Data

The in vitro potency and efficacy of Atopaxar have been quantified through various assays. The following tables summarize the key findings.

| Assay Type | Target | Parameter | Value | Reference |

| Radioligand Binding | Human Platelet PAR-1 | IC50 (haTRAP binding) | 19 nM | [1] |

| Functional Assay | Human Platelets | IC50 (TRAP-mediated platelet aggregation) | 64 nM | [3] |

| Functional Assay | Endothelial Cells (EA.hy926) | IC50 (TFLLRN-NH2-mediated calcium mobilization) | 33 nM |

haTRAP: high-affinity thrombin receptor activating peptide TRAP: thrombin receptor-activating peptide TFLLRN-NH2: a PAR-1 agonist peptide

Experimental Protocols

PAR-1 Radioligand Binding Assay

This assay quantifies the binding affinity of Atopaxar to the PAR-1 receptor on human platelet membranes.

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared from platelet-rich plasma by centrifugation and lysis.

-

Binding Reaction: The platelet membranes are incubated with a radiolabeled PAR-1 agonist, such as tritiated high-affinity thrombin receptor-activating peptide ([³H]-haTRAP), in the presence of varying concentrations of Atopaxar.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of Atopaxar to inhibit platelet aggregation induced by a PAR-1 agonist.[2]

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

-

Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP as platelets aggregate.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

Atopaxar or vehicle is added to the PRP and incubated.

-

Platelet aggregation is initiated by the addition of a PAR-1 agonist, such as thrombin receptor-activating peptide (TRAP).

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation response in the presence of Atopaxar to the control (vehicle) response. The IC50 value is determined from a concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of Atopaxar to block the increase in intracellular calcium concentration that occurs upon PAR-1 activation.

Methodology:

-

Cell Culture: Adherent endothelial cells (e.g., EA.hy926) expressing PAR-1 are cultured in multiwell plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are incubated with varying concentrations of Atopaxar.

-

Agonist Stimulation: A PAR-1 agonist (e.g., TFLLRN-NH2) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by determining the concentration of Atopaxar that causes a 50% reduction in the agonist-induced calcium response.

Signaling Pathways and Experimental Workflows

References

- 1. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Atopaxar Hydrobromide: A Technical Overview of its Development and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) was an investigational, orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1).[1][2] Developed by Eisai Pharmaceuticals, atopaxar was evaluated for the prevention of thrombotic events in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).[1][3] Thrombin is the most potent activator of platelets, and its effects are primarily mediated through the PAR-1 receptor.[4] By blocking this receptor, atopaxar aimed to provide a novel antiplatelet therapy to be used in conjunction with standard care, such as aspirin and P2Y12 inhibitors.[3][5] Despite showing promise in early clinical trials, its development was ultimately halted due to safety concerns.[6][7] This technical guide provides a comprehensive overview of the development history, mechanism of action, key clinical trial data, and the reasons for the discontinuation of atopaxar.

Mechanism of Action

Atopaxar is a small molecule that competitively inhibits the PAR-1 receptor on platelets.[1] Thrombin, a serine protease, normally activates PAR-1 by cleaving the N-terminal exodomain, which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1] This signaling cascade leads to platelet activation, aggregation, and subsequent thrombus formation.[3] Atopaxar binds to the PAR-1 receptor at or near the tethered ligand binding site, thereby preventing this activation.[1][5] A key theoretical advantage of this mechanism was the potential to inhibit thrombin-mediated platelet activation without interfering with thrombin's role in the coagulation cascade, specifically the conversion of fibrinogen to fibrin.[5]

Preclinical and Early Clinical Development

Preclinical studies in animal models demonstrated that atopaxar had antithrombotic effects.[1] It was also shown to inhibit neointimal hyperplasia in a rat balloon injury model and reduce the release of inflammatory markers.[1] Early in-vitro studies on human platelets showed that atopaxar could moderately inhibit platelet activity beyond just PAR-1 blockade, suggesting a potential synergistic effect when used with other antiplatelet agents like aspirin and clopidogrel.[8]

Key Phase II Clinical Trials

The development of atopaxar progressed to Phase II clinical trials, with two major studies being the LANCELOT-CAD (Lessons from Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease) and LANCELOT-ACS (Lessons from Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes) trials.[6][9]

LANCELOT-CAD Trial

The LANCELOT-CAD trial was a randomized, double-blind, placebo-controlled study that evaluated the safety and tolerability of long-term atopaxar therapy in patients with stable coronary artery disease.[6][7]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7]

-

Participants: 720 subjects with a history of high-risk coronary artery disease.[7]

-

Intervention: Patients were randomized to receive one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]

-

Primary Endpoint: The primary safety endpoints were bleeding events, classified according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) criteria.[6]

-

Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the incidence of major adverse cardiac events (MACE).[6]

Quantitative Data Summary:

| Outcome | Placebo (n=177) | Atopaxar 50mg (n=182) | Atopaxar 100mg (n=185) | Atopaxar 200mg (n=176) |

| CURE Bleeding (Any) | 0.6% | 3.9% | 1.7% | 5.9% |

| TIMI Bleeding (Any) | 6.8% | 9.9% | 8.1% | 12.9% |

| Major Adverse Cardiac Events (MACE) | Numerically Higher | Numerically Lower | Numerically Lower | Numerically Lower |

Data sourced from Wiviott et al., Circulation, 2011.[6][7]

LANCELOT-ACS Trial

The LANCELOT-ACS trial was a randomized, double-blind, placebo-controlled study that assessed the safety and tolerability of atopaxar in patients who had recently experienced an acute coronary syndrome.[5][9]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5]

-

Participants: 603 subjects randomized within 72 hours of a non-ST-elevation acute coronary syndrome.[5]

-

Intervention: Patients were randomized to one of three atopaxar dosing regimens (400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[5]

-

Primary Endpoint: The primary objective was to evaluate the safety and tolerability of atopaxar, with a focus on bleeding events.[5]

-

Secondary Endpoints: Efficacy was assessed by monitoring for cardiovascular death, myocardial infarction, stroke, and recurrent ischemia. Platelet function was also tested.[5]

Quantitative Data Summary:

| Outcome | Placebo (n=147) | Atopaxar (Combined Doses, n=446) |

| CURE Major or Minor Bleeding | 2.17% | 3.08% |

| CURE Major Bleeding | 0% | 1.8% |

| Cardiovascular Death, MI, Stroke, or Recurrent Ischemia | 7.75% | 8.03% |

| Cardiovascular Death, MI, or Stroke | 5.63% | 3.25% |

| Ischemia on Holter Monitoring (at 48 hours) | 28.1% | 18.7% |

Data sourced from O'Donoghue et al., Circulation, 2011.[5][9][10][11]

Discontinuation of Development

Despite some promising efficacy signals, particularly the reduction in ischemia on Holter monitoring in the LANCELOT-ACS trial, the development of atopaxar did not proceed to Phase III trials.[5][9] The primary reasons for the discontinuation were the safety and tolerability findings from the Phase II program.[6][7]

Across both the LANCELOT-CAD and LANCELOT-ACS studies, several safety concerns emerged:

-

Increased Bleeding Risk: While not always statistically significant for major bleeding, there was a consistent trend towards increased minor bleeding with atopaxar compared to placebo.[6][7] In the LANCELOT-CAD trial, the risk of any CURE-classified bleeding was significantly higher with atopaxar.[7]

-

Liver Transaminase Elevation: Dose-dependent, transient elevations in liver transaminases were observed in patients receiving higher doses of atopaxar.[6][12]

-

QTc Prolongation: A dose-dependent prolongation of the QTc interval was also noted with higher doses of the drug.[6][12]

Conclusion

Atopaxar hydrobromide represented a novel approach to antiplatelet therapy by targeting the PAR-1 receptor. While its mechanism of action was sound and early trials showed some potential for efficacy, the safety profile observed in Phase II studies ultimately led to the cessation of its development. The experience with atopaxar underscores the challenges in developing new antithrombotic agents, where the balance between reducing ischemic events and increasing bleeding risk is a critical and often difficult therapeutic window to navigate. The data from the atopaxar clinical trial program remain valuable for researchers in the ongoing effort to develop safer and more effective antiplatelet therapies.

References

- 1. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The in-vitro effects of E5555, a protease-activated receptor (PAR)-1 antagonist, on platelet biomarkers in healthy volunteers and patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. dicardiology.com [dicardiology.com]

- 12. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols: Atopaxar Hydrobromide in a Rat Balloon Injury Model of Restenosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Atopaxar Hydrobromide, a potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist, in a rat balloon injury model of restenosis. This model is crucial for preclinical evaluation of potential therapeutic agents targeting vascular smooth muscle cell (SMC) proliferation and neointimal formation, key events in the pathophysiology of restenosis following angioplasty.

Introduction

Restenosis, the re-narrowing of a blood vessel following percutaneous coronary intervention, remains a significant clinical challenge. The process is primarily driven by the proliferation and migration of vascular smooth muscle cells (SMCs), leading to the formation of a neointima.[1] Thrombin, a serine protease generated at sites of vascular injury, is a powerful agonist for various cellular responses, including platelet aggregation and SMC proliferation.[2] These effects are mediated through the activation of Protease-Activated Receptor-1 (PAR-1).[2][3]

Atopaxar Hydrobromide (formerly E5555) is an orally active PAR-1 antagonist that has demonstrated efficacy in reducing intimal thickening in preclinical models.[2][4] By blocking the action of thrombin on PAR-1, Atopaxar inhibits a key signaling pathway involved in the development of neointimal hyperplasia. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the therapeutic potential of Atopaxar in preventing restenosis.

Data Presentation

In Vitro Efficacy of Atopaxar (E5555)

The following table summarizes the inhibitory effects of Atopaxar on vascular smooth muscle cell proliferation induced by various agonists.

| Cell Type | Agonist | Atopaxar (E5555) IC₅₀ (µM) | Reference |

| Rat Aortic SMCs | Thrombin | 0.16 | [2] |

| Rat Aortic SMCs | TRAP* | 0.038 | [2] |

| Human Aortic SMCs | Thrombin (0.3 units/ml) | 0.028 | [2] |

| Human Aortic SMCs | Thrombin (3 units/ml) | 0.079 | [2] |

| Rat Aortic SMCs | bFGF | > 1 (No inhibition) | [2] |

| Rat Aortic SMCs | PDGF*** | > 1 (No inhibition) | [2] |

| Human Aortic SMCs | bFGF | > 1 (No inhibition) | [2] |

*TRAP: Thrombin Receptor-Activating Peptide **bFGF: basic Fibroblast Growth Factor ***PDGF: Platelet-Derived Growth Factor

In Vivo Efficacy of Atopaxar (E5555) in a Rat Balloon Injury Model

This table presents the quantitative data on the effect of orally administered Atopaxar on neointimal formation in a rat carotid artery balloon injury model.

| Treatment Group | Dosage | Duration | Neointima Area (mm²) (Mean ± SEM) | Intima/Media Ratio (Mean ± SEM) | Percent Inhibition of Neointimal Formation | Reference |

| Vehicle Control | - | 16 days | 0.25 ± 0.03 | 1.2 ± 0.2 | - | [2] |

| Atopaxar (E5555) | 30 mg/kg/day (p.o.) | 16 days | 0.15 ± 0.02 | 0.7 ± 0.1 | 40% | [2] |

*p<0.05 compared to Vehicle Control

Experimental Protocols

In Vitro: Vascular Smooth Muscle Cell (SMC) Proliferation Assay

This protocol details the methodology to assess the inhibitory effect of Atopaxar on SMC proliferation.

-

Cell Culture:

-

Isolate vascular smooth muscle cells from rat or human aortas using standard enzymatic digestion methods.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Proliferation Assay:

-

Seed the SMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24-48 hours.

-

Pre-incubate the cells with varying concentrations of Atopaxar Hydrobromide or vehicle control for 1 hour.

-

Stimulate the cells with a pro-proliferative agonist such as thrombin, TRAP, bFGF, or PDGF.

-

Incubate the cells for an additional 48-72 hours.

-

Assess cell proliferation using a standard method, such as the MTT assay or by measuring BrdU incorporation.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) of Atopaxar for each agonist.

-

In Vivo: Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure for inducing neointimal hyperplasia in rats and the subsequent treatment with Atopaxar.[5][6][7]

-

Animal Preparation:

-

Use male Sprague-Dawley rats (300-400 g).

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[8]

-

Ensure the animal is properly anesthetized by checking for the absence of a pedal withdrawal reflex.

-

Maintain the animal's body temperature using a heating pad.

-

-

Surgical Procedure:

-

Make a midline incision in the neck to expose the left common carotid artery (CCA).

-

Carefully dissect the CCA from the surrounding tissues, taking care to not damage the vagus nerve.

-

Place temporary ligatures around the proximal and distal portions of the CCA.

-

Make a small arteriotomy in a branch of the external carotid artery (ECA).

-

Introduce a 2F Fogarty balloon catheter through the arteriotomy into the CCA.[6]

-

Inflate the balloon catheter to a pressure of 2-3 atm and pass it through the CCA three times to denude the endothelium.

-

Remove the catheter and ligate the ECA branch.

-

Restore blood flow through the CCA by removing the temporary ligatures.

-

Close the neck incision with sutures.

-

-

Drug Administration:

-

Randomly assign the animals to a treatment group (Atopaxar) or a vehicle control group.

-

Administer Atopaxar Hydrobromide (30 mg/kg) or vehicle orally, once daily, for 16 days, starting from the day of the surgery.[2]

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period (day 16), euthanize the animals.

-

Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Excise the balloon-injured segment of the CCA.

-

Process the tissue for paraffin embedding and sectioning.

-

Stain the arterial cross-sections with Hematoxylin and Eosin (H&E) and/or specific immunohistochemical markers.

-

Perform morphometric analysis using image analysis software to measure the areas of the lumen, intima, and media.

-

Calculate the intima-to-media area ratio to quantify the extent of neointimal hyperplasia.

-

Visualizations

Signaling Pathway of Thrombin-Induced VSMC Proliferation and its Inhibition by Atopaxar

Caption: Atopaxar blocks thrombin-induced VSMC proliferation.

Experimental Workflow for Evaluating Atopaxar in a Rat Model

Caption: Workflow for the rat balloon injury model.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral administration of the thrombin receptor antagonist E5555 (atopaxar) attenuates intimal thickening following balloon injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly reproducible rat arterial injury model of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular restenosis following paclitaxel-coated balloon therapy is attributable to NLRP3 activation and LIN9 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atopaxar Hydrobromide in Smooth Muscle Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a key pathological event in the development of atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Thrombin, a serine protease generated at sites of vascular injury, is a potent mitogen for VSMCs, contributing significantly to the proliferative response. Thrombin exerts its effects primarily through the activation of Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor. Atopaxar Hydrobromide is a potent and selective antagonist of PAR-1, and as such, represents a valuable tool for investigating the role of the thrombin-PAR-1 axis in VSMC proliferation and for evaluating potential therapeutic interventions.[1] These application notes provide detailed protocols for assessing the inhibitory effect of Atopaxar Hydrobromide on thrombin-induced smooth muscle cell proliferation.

Mechanism of Action

Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a new N-terminal tethered ligand. This tethered ligand then binds to the receptor, initiating intracellular signaling cascades. PAR-1 activation in VSMCs leads to the activation of Gαq, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[2] This transactivation, along with other downstream signaling events, activates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] Activated ERK1/2 translocates to the nucleus and promotes the expression of genes involved in cell cycle progression, ultimately leading to VSMC proliferation.[3][4] Atopaxar Hydrobromide acts as a competitive antagonist at the PAR-1 receptor, preventing its activation by thrombin and thereby inhibiting these downstream proliferative signals.

Signaling Pathway Diagram

Caption: PAR-1 signaling pathway in smooth muscle cell proliferation.

Experimental Protocols

Two common and robust methods for assessing smooth muscle cell proliferation are the Bromodeoxyuridine (BrdU) incorporation assay and the MTT assay.

Protocol 1: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Materials:

-

Vascular Smooth Muscle Cells (e.g., human aortic or rat aortic)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Thrombin (maximal stimulatory effect often seen around 2.0 U/mL)[4]

-

Atopaxar Hydrobromide (dissolved in a suitable solvent, e.g., DMSO)

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram:

Caption: Experimental workflow for the BrdU proliferation assay.

Procedure:

-

Cell Seeding: Seed smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.

-

Pre-treatment with Atopaxar: Pre-incubate the cells with various concentrations of Atopaxar Hydrobromide (e.g., 0.01 µM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Thrombin Stimulation: Add thrombin (e.g., 2 U/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with PBS. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

-

Secondary Antibody and Substrate: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes. Wash again and add 100 µL of TMB substrate.

-

Measurement: After a 15-30 minute incubation, add 100 µL of Stop Solution and measure the absorbance at 450 nm using a microplate reader.

Protocol 2: MTT Assay

This colorimetric assay measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Vascular Smooth Muscle Cells

-

Cell culture medium

-

Serum-free medium

-

Thrombin

-

Atopaxar Hydrobromide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram:

Caption: Experimental workflow for the MTT proliferation assay.

Procedure:

-

Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the BrdU assay protocol.

-

Treatment: Follow steps 3 and 4 from the BrdU assay protocol, but incubate for 48-72 hours to allow for changes in cell number.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Quantitative data from the proliferation assays should be summarized in a clear and structured format. The results can be presented as a percentage of the control (thrombin-stimulated) proliferation, and the IC50 value for Atopaxar Hydrobromide can be calculated.

Table 1: Effect of Atopaxar Hydrobromide on Thrombin-Induced Smooth Muscle Cell Proliferation (BrdU Assay)

| Treatment Group | Atopaxar (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation vs. Thrombin Control |

| Negative Control | 0 | 0.25 ± 0.03 | 12.5% |

| Thrombin Control | 0 | 2.00 ± 0.15 | 100% |

| Atopaxar | 0.01 | 1.85 ± 0.12 | 92.5% |

| Atopaxar | 0.1 | 1.10 ± 0.09 | 55.0% |

| Atopaxar | 1 | 0.45 ± 0.05 | 22.5% |

| Atopaxar | 10 | 0.28 ± 0.04 | 14.0% |

Table 2: Effect of Atopaxar Hydrobromide on Thrombin-Induced Smooth Muscle Cell Viability/Proliferation (MTT Assay)

| Treatment Group | Atopaxar (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Thrombin Control |

| Negative Control | 0 | 0.40 ± 0.04 | 20.0% |

| Thrombin Control | 0 | 2.00 ± 0.20 | 100% |

| Atopaxar | 0.01 | 1.90 ± 0.18 | 95.0% |

| Atopaxar | 0.1 | 1.20 ± 0.15 | 60.0% |

| Atopaxar | 1 | 0.60 ± 0.08 | 30.0% |

| Atopaxar | 10 | 0.45 ± 0.05 | 22.5% |

Conclusion

These protocols provide a framework for investigating the inhibitory effects of Atopaxar Hydrobromide on smooth muscle cell proliferation. By utilizing these assays, researchers can effectively quantify the dose-dependent inhibition of thrombin-induced proliferation and further elucidate the therapeutic potential of PAR-1 antagonism in vascular proliferative disorders. Proper controls and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of human smooth muscle cell proliferation by thrombin involves increased synthesis of platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Light Transmittance Aggregometry with Atopaxar Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide is a reversible and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical receptor for thrombin-mediated platelet activation.[1][2][3] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key pathway in the formation of thrombi.[4][5] By inhibiting this pathway, Atopaxar effectively reduces platelet aggregation.[6][7] Light Transmittance Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function, measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8][9][10]

These application notes provide a detailed protocol for utilizing LTA to evaluate the inhibitory effect of Atopaxar Hydrobromide on platelet aggregation.

Mechanism of Action of Atopaxar Hydrobromide

Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation. Atopaxar is a competitive antagonist that binds to PAR-1, preventing the conformational changes induced by thrombin and thereby inhibiting platelet activation.[1]

Figure 1: Atopaxar's inhibition of PAR-1 signaling.

Quantitative Data

The following table summarizes the in vitro efficacy of Atopaxar in inhibiting platelet aggregation.

| Parameter | Value | Agonist | Reference |

| IC50 | 64 nM | TRAP | [11] |

The following table summarizes the in vivo efficacy of Atopaxar from clinical trials.

| Atopaxar Dose | Inhibition of Platelet Aggregation | Agonist | Study Population | Reference |

| 400 mg loading dose | >80% at 3-6 hours | 15 µmol/L TRAP | Acute Coronary Syndromes | [12] |

| 50 mg daily (at week 12) | 66.5% | 15 µmol/L TRAP | Acute Coronary Syndromes | [12] |

| 100 mg daily (at week 12) | 71.5% | 15 µmol/L TRAP | Acute Coronary Syndromes | [12] |

| 200 mg daily (at week 12) | 88.9% | 15 µmol/L TRAP | Acute Coronary Syndromes | [12] |

Experimental Protocols

Principle of Light Transmittance Aggregometry

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and cause the plasma to be turbid, resulting in low light transmission. Upon addition of an agonist, platelets aggregate, forming larger clumps and allowing more light to pass through to a photodetector. The change in light transmission is recorded over time. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents

-

Atopaxar Hydrobromide

-

Thrombin Receptor-Activating Peptide (TRAP-6), a specific PAR-1 agonist

-

Human whole blood collected in 3.2% sodium citrate

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving Atopaxar

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Light Transmittance Aggregometer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

-

Collect the supernatant (PPP).

-

Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary, although some studies suggest this is not always required.[8][13]

Experimental Workflow

Figure 2: Workflow for LTA with Atopaxar.

Light Transmittance Aggregometry Protocol

-

Preparation of Atopaxar: Prepare a stock solution of Atopaxar Hydrobromide in DMSO. Further dilute to desired concentrations in PBS. Ensure the final DMSO concentration in the PRP is less than 0.5%.

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette PRP into an aggregometer cuvette with a stir bar. Place it in the appropriate well to set the 0% aggregation baseline.

-

Pipette PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.

-

-

Incubation:

-

Add a specific volume of PRP to a pre-warmed cuvette with a stir bar.

-

Add a small volume of the Atopaxar solution (or vehicle control - DMSO/PBS) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

-

-

Initiation of Aggregation:

-

Add the PAR-1 agonist, TRAP (a typical starting concentration is 15 µM), to the cuvette to initiate platelet aggregation.

-

Record the change in light transmittance for at least 5-10 minutes.

-

-

Data Analysis:

-

The aggregometer software will generate an aggregation curve.

-

Determine the maximum percentage of platelet aggregation for both the control and Atopaxar-treated samples.

-

Calculate the percentage of inhibition of platelet aggregation using the following formula: % Inhibition = [1 - (Max Aggregation with Atopaxar / Max Aggregation with Vehicle)] x 100

-

Troubleshooting

-

Low Platelet Aggregation in Control:

-

Ensure PRP was prepared correctly and has an adequate platelet count.

-

Verify the activity of the TRAP agonist.

-

Check that the aggregometer temperature is at 37°C.

-

-

High Variability between Replicates:

-

Ensure consistent pipetting techniques.

-

Standardize incubation times.

-

Ensure proper mixing of reagents in the cuvette.

-

Conclusion

This document provides a comprehensive guide for utilizing light transmittance aggregometry to assess the antiplatelet activity of Atopaxar Hydrobromide. The provided protocols and data will be a valuable resource for researchers and scientists in the field of drug development and thrombosis research. By understanding the mechanism of action and having a standardized method for its evaluation, the properties of Atopaxar and other PAR-1 antagonists can be effectively characterized.

References

- 1. Platelet aggregation by LTA [bio-protocol.org]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plateletservices.com [plateletservices.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ovid.com [ovid.com]